

# An In-depth Technical Guide to Atecegatran Metoxil (CAS Number: 433937-93-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Atecegatran metoxil (also known as AZD0837) is an investigational oral anticoagulant that acts as a prodrug to the potent, selective, and reversible direct thrombin inhibitor, AR-H067637. Developed for the prevention of thromboembolic events, particularly stroke in patients with atrial fibrillation, it has undergone Phase II clinical trials. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data related to Atecegatran Metoxil and its active metabolite. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of anticoagulation.

## **Chemical and Physical Properties**

**Atecegatran metoxil** is a small molecule with the following chemical properties:



| Property          | Value                                                                                                                                                         |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 433937-93-0                                                                                                                                                   |
| Molecular Formula | C22H23CIF2N4O5                                                                                                                                                |
| Molecular Weight  | 496.9 g/mol                                                                                                                                                   |
| IUPAC Name        | (2S)-1-[(2R)-2-[3-chloro-5-<br>(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-<br>[(Z)-N'-<br>methoxycarbamimidoyl]phenyl]methyl]azetidine-<br>2-carboxamide |

#### **Mechanism of Action**

**Atecegatran metoxil** is a prodrug that is rapidly bioconverted in vivo to its active form, AR-H067637. AR-H067637 is a potent and selective, reversible, competitive direct inhibitor of thrombin (Factor IIa). Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By directly binding to the active site of thrombin, AR-H067637 prevents this conversion and thereby inhibits clot formation. Its action is independent of antithrombin III.

# Signaling Pathway: The Coagulation Cascade and Inhibition by AR-H067637

The coagulation cascade is a series of enzymatic reactions that result in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X, which then converts prothrombin to thrombin. Thrombin is a key enzyme that not only converts fibrinogen to fibrin but also amplifies its own production by activating other clotting factors. AR-H067637 directly inhibits the final step of the common pathway.





Click to download full resolution via product page

Caption: Coagulation cascade and the inhibitory action of AR-H067637.

### **Pharmacokinetics**

A first-time-in-man study in healthy male subjects investigated the pharmacokinetics of single oral escalating doses of **Atecegatran Metoxil** (15 - 750 mg) administered as a solution.

Table 1: Pharmacokinetic Parameters of Atecegatran Metoxil and AR-H067637



| Parameter                                | Atecegatran Metoxil<br>(AZD0837) | AR-H067637 (Active<br>Metabolite) |
|------------------------------------------|----------------------------------|-----------------------------------|
| Oral Bioavailability                     | 22 - 52%                         | -                                 |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour                          | ~1 hour                           |
| Mean Half-life (t1/2)                    | -                                | 9.3 hours                         |
| Inter-individual Variability in Cmax     | -                                | 16%                               |
| Inter-individual Variability in          | -                                | 28%                               |

Data from a single-dose study in healthy male subjects.

# **Pharmacodynamics**

The anticoagulant effect of **Atecegatran Metoxil** is due to the activity of its metabolite, AR-H067637.

# **In Vitro Inhibitory Activity**

AR-H067637 has been shown to be a potent and selective inhibitor of thrombin.

Table 2: In Vitro Inhibitory Activity of AR-H067637



| Assay                                                      | Parameter | Value                             |
|------------------------------------------------------------|-----------|-----------------------------------|
| Thrombin Inhibition                                        | Ki        | 2-4 nM                            |
| Thrombin Generation in Platelet-Poor Plasma                | IC50      | 0.6 μΜ                            |
| Thrombin-induced Platelet Aggregation                      | IC50      | 0.9 nM                            |
| Thrombin-induced Platelet Activation (GPIIb/IIIa exposure) | IC50      | 8.4 nM                            |
| Thrombin Time (TT) in Plasma                               | IC50      | 93 nM                             |
| Ecarin Clotting Time (ECT) in Plasma                       | IC50      | 220 nM                            |
| Venous Thrombosis Model (in vivo, rat)                     | IC50      | 0.13 μM (plasma<br>concentration) |
| Arterial Thrombosis Model (in vivo, rat)                   | IC50      | 0.55 μM (plasma<br>concentration) |

### **Effect on Coagulation Markers**

Oral administration of **Atecegatran Metoxil** leads to a dose-dependent prolongation of various coagulation times. The thrombin time (TT) and ecarin clotting time (ECT) were found to be the most sensitive assays for assessing its anticoagulant effect.

#### **Effect on D-dimer Levels**

In a Phase II clinical trial, **Atecegatran Metoxil** demonstrated a reduction in D-dimer levels, a biomarker for thrombogenesis, in patients with atrial fibrillation who were naïve to vitamin K antagonist (VKA) treatment. The maximum effect on D-dimer was an approximate 60% decrease from baseline levels.

# **Clinical Trials**



A Phase II, randomized, dose-guiding study (NCT00684307) assessed the safety and tolerability of an extended-release formulation of **Atecegatran Metoxil** in patients with non-valvular atrial fibrillation.

Table 3: Safety Outcomes from the Phase II Clinical Trial (NCT00684307)

| Treatment Group (once daily unless specified) | Total Bleeding Events (%) |
|-----------------------------------------------|---------------------------|
| AZD0837 150 mg                                | 5.3 - 14.7                |
| AZD0837 300 mg                                | 5.3 - 14.7                |
| AZD0837 450 mg                                | 5.3 - 14.7                |
| AZD0837 200 mg (twice daily)                  | 5.3 - 14.7                |
| Vitamin K Antagonist (VKA)                    | 14.5                      |

Data from a 3-9 month study in patients with non-valvular atrial fibrillation.

Fewer clinically relevant bleeding events were observed with the 150 mg and 300 mg oncedaily doses of AZD0837 compared to VKA. The most common adverse events associated with **Atecegatran Metoxil** were gastrointestinal disorders.

## **Experimental Protocols**

The following are representative protocols for key assays used in the evaluation of **Atecegatran Metoxil** and its active metabolite. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the cited studies.

### **Thrombin Inhibition Assay (Fluorometric)**

This protocol is based on a generic fluorometric thrombin inhibitor screening kit.





Click to download full resolution via product page

Caption: Experimental workflow for a fluorometric thrombin inhibition assay.



#### Methodology:

- Reagent Preparation: Prepare all reagents (Thrombin Assay Buffer, Thrombin Enzyme Solution, Thrombin Substrate Solution, and test inhibitor dilutions) according to the manufacturer's instructions.
- Enzyme and Inhibitor Addition: Add 50 μL of Thrombin Enzyme Solution to the wells of a 96-well plate. Add 10 μL of the diluted test inhibitor (e.g., AR-H067637) to the respective wells. Include enzyme control (with buffer instead of inhibitor) and inhibitor control wells.
- Incubation: Incubate the plate at room temperature for 10-15 minutes.
- Substrate Addition: Add 40  $\mu$ L of Thrombin Substrate Solution to each well to initiate the reaction.
- Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
- Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve.
   Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. The IC50 value can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

## **Activated Partial Thromboplastin Time (aPTT) Assay**

This is a generalized manual protocol for the aPTT assay.

#### Methodology:

- Sample Preparation: Collect whole blood in a tube containing 0.109 M sodium citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma. The assay should be performed within 4 hours of collection.
- Reagent and Sample Equilibration: Bring the aPTT reagent, CaCl2 solution (25 mM), and plasma samples to room temperature.
- Assay Procedure:



- Pipette 50 μL of the aPTT reagent into a test tube.
- Add 50 μL of the plasma sample to the test tube.
- Incubate the mixture for 3 minutes at 37°C.
- Add 25 μL of the pre-warmed CaCl2 solution to the tube and simultaneously start a stopwatch.
- Mix the contents and keep the tube in a 37°C water bath.
- Record the time required for clot formation.
- Data Analysis: The aPTT is reported in seconds. The degree of prolongation of the aPTT is indicative of the anticoagulant effect.

#### Conclusion

Atecegatran metoxil, through its active metabolite AR-H067637, is a direct thrombin inhibitor with predictable pharmacokinetics and dose-dependent pharmacodynamic effects. Clinical data from Phase II trials suggest a favorable safety profile, particularly regarding bleeding events, when compared to vitamin K antagonists. The information compiled in this technical guide, including quantitative data, signaling pathways, and experimental protocols, provides a solid foundation for researchers and drug development professionals working on the next generation of anticoagulants. Further investigation, particularly from Phase III trials, would be necessary to fully establish its efficacy and safety in the prevention of thromboembolic disorders.

 To cite this document: BenchChem. [An In-depth Technical Guide to Atecegatran Metoxil (CAS Number: 433937-93-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665813#atecegatran-metoxil-cas-number-433937-93-0-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com